4-(Chloromethyl)-2-methylpyridine hydrochloride

描述

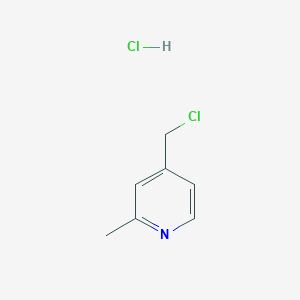

4-(Chloromethyl)-2-methylpyridine hydrochloride (CAS: 1186663-31-9) is a pyridine derivative with the molecular formula C₇H₉Cl₂N and a molecular weight of 179.05 g/mol. It is structurally characterized by a chloromethyl (-CH₂Cl) group at the 4-position and a methyl (-CH₃) group at the 2-position of the pyridine ring, with a hydrochloride salt enhancing its stability . This compound serves as a critical pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) such as Rabeprazole, a proton pump inhibitor . Its reactivity at the chloromethyl group enables nucleophilic substitutions, making it versatile in organic synthesis .

属性

IUPAC Name |

4-(chloromethyl)-2-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEOGQBVZGRFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847610-87-1 | |

| Record name | 4-(chloromethyl)-2-methylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methylpyridine hydrochloride typically involves the chloromethylation of 2-methylpyridine. This can be achieved by reacting 2-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product.

化学反应分析

Types of Reactions

4-(Chloromethyl)-2-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction can lead to the formation of 4-(methyl)-2-methylpyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or methanol.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products

Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: 4-(Methyl)-2-methylpyridine.

科学研究应用

Pharmaceutical Applications

4-(Chloromethyl)-2-methylpyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a chloromethylating agent allows for the introduction of chloromethyl groups into other organic molecules, which can enhance biological activity or modify pharmacokinetic properties.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated its utility in synthesizing antiviral agents by facilitating the formation of key intermediates. For example, derivatives of pyridine have been explored for their antiviral properties against viruses such as HIV and influenza .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the development of herbicides and insecticides. Its chloromethyl group contributes to the bioactivity of various agrochemicals.

Table 1: Agrochemical Applications

| Compound Type | Example Application | Mechanism |

|---|---|---|

| Herbicides | Selective weed control | Disruption of plant growth pathways |

| Insecticides | Pest management | Neurotoxic effects on target insects |

Organic Synthesis

This compound is employed as a building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Synthesis Methodology

The compound can be synthesized from 4-methylpyridine through a series of reactions involving oxidation and chlorination processes. A notable synthetic route involves using potassium permanganate for oxidation followed by treatment with thionyl chloride to yield the target compound .

Biological Research

In biological research, this compound has been used as an organic buffer and reagent in biochemical assays. Its stability and reactivity make it suitable for various laboratory applications.

Case Study: Buffering Agent

In studies focused on enzyme kinetics, this compound has been utilized to maintain pH levels during reactions involving sensitive biological materials .

作用机制

The mechanism of action of 4-(Chloromethyl)-2-methylpyridine hydrochloride involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-Chloromethyl-4-methylpyridine Hydrochloride

- Structure : Chloromethyl at position 2, methyl at position 4 (isomer of the target compound).

- Synthesis: Prepared via SOCl₂ treatment of 4-methylpyridin-2-ylmethanol, yielding 82% efficiency .

5-(Chloromethyl)-2-methoxypyridine Hydrochloride (CAS: 120276-36-0)

Functional Group Modifications

[4-(Chloromethyl)-2-thiazolyl] Guanidine Mono Hydrochloride (CAS: 69014-12-6)

- Structure : Thiazole ring replaces pyridine, with a guanidine group.

- Molecular Formula : C₅H₈Cl₂N₄S.

- Properties: Melting Point: 181–187°C (higher than typical pyridines due to hydrogen bonding from guanidine). Solubility: Slightly soluble in DMSO and methanol .

- Application : Used in guanidine-based drug synthesis (e.g., antiviral agents) .

Methyl 4-Chloropyridine-2-carboxylate Hydrochloride (CAS: 176977-85-8)

- Structure : Carboxylate ester (-COOCH₃) at position 2, chloro at position 4.

- Molecular Weight : 208.03 g/mol.

- Reactivity : The ester group may undergo hydrolysis, limiting stability under aqueous conditions compared to the chloromethyl group in the target compound .

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride (CAS: 153259-31-5)

- Structure : Methoxypropoxy (-OCH₂CH₂CH₂OCH₃) at position 4, methyl at position 3.

- Molecular Formula: C₁₁H₁₇Cl₂NO₂.

- Application : Intermediate in Rabeprazole synthesis; the bulky methoxypropoxy group enhances lipophilicity, affecting bioavailability .

4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride

- Structure : Carboxamide (-CONHCH₃) at position 2, chloro at position 4.

Comparative Data Table

Key Research Findings

Reactivity Trends :

- Chloromethyl groups at the 4-position (target compound) exhibit higher electrophilicity than 2- or 5-position isomers, favoring nucleophilic substitutions in API synthesis .

- Thiazole-based derivatives (e.g., [4-(Chloromethyl)-2-thiazolyl] Guanidine HCl) show enhanced thermal stability due to aromatic ring rigidity .

Solubility and Stability :

- Hydrochloride salts improve water solubility but may decompose under moisture; storage at -20°C is recommended for thiazole derivatives .

- Methoxypropoxy groups (e.g., Rabeprazole intermediate) increase lipophilicity, critical for membrane penetration in drug delivery .

Synthetic Efficiency :

- SOCl₂-mediated chlorination of hydroxymethyl precursors yields >80% efficiency for pyridine derivatives .

生物活性

4-(Chloromethyl)-2-methylpyridine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H8ClN

- Molecular Weight : 155.60 g/mol

- CAS Number : 12675262

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly receptor tyrosine kinases (RTKs). These interactions can influence several cellular processes, including:

- Inhibition of Angiogenesis : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which is crucial in tumor angiogenesis and progression .

- Antimicrobial Activity : Structurally related compounds have shown promising antimicrobial properties, suggesting that this compound may also exhibit similar effects .

Biological Activity Overview

The biological activities reported for this compound include:

- Antiproliferative Effects : Studies indicate that this compound may inhibit the proliferation of various cancer cell lines, contributing to its potential as an anticancer agent.

- Neuroprotective Properties : Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell growth | |

| Neuroprotective | AChE and BuChE inhibition | |

| Angiogenesis Inhibition | Inhibition of VEGF receptor activity |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyridine derivatives, this compound was found to significantly reduce the viability of SW620 colorectal carcinoma cells. The compound exhibited an IC50 value indicative of strong antiproliferative activity, supporting its potential use in cancer therapy.

Case Study 2: Neuroprotective Effects

Research focused on the synthesis of AChE inhibitors revealed that derivatives of this compound showed effective inhibition against AChE. This suggests that the compound may play a role in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .

常见问题

Q. How should researchers design kinetic studies to evaluate the hydrolysis of the chloromethyl group under physiological conditions?

- Methodological Answer :

- Buffer Systems : Use phosphate-buffered saline (PBS) at pH 7.4 and 37°C to mimic physiological conditions.

- Sampling Intervals : Collect aliquots at timed intervals (0, 1, 3, 6, 24 hrs) for HPLC analysis.

- Activation Energy Calculation : Perform Arrhenius plots using data from elevated temperatures (40–60°C) to extrapolate shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。